3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system that combines two pyridine rings, making it a naphthalene analog with nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate in methanol under acid catalysis conditions . Another approach includes the treatment of benzo[h][1,6]naphthyridine N-oxides with trimethylsilane carbonitrile in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and solvent-free reactions has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: These reactions involve the substitution of an electrophile in the compound.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and reducing agents. For example, the reaction with methyl propiolate in methanol under acid catalysis conditions is a typical nucleophilic substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with methyl propiolate yields N-vinyl derivatives .
Scientific Research Applications
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for monoamine oxidase inhibitors, which are used in the treatment of neurological disorders such as Alzheimer’s disease.
Anticancer Research: Functionalized naphthyridines, including this compound, have demonstrated anticancer properties against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Diagnostics: Naphthyridines are used in diagnostic applications due to their unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound’s anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair .
Comparison with Similar Compounds
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:
Benzo[h][1,6]naphthyridine-5-carbonitrile: This compound has similar structural features but differs in its biological activity and applications.
Benzo[c][1,5]naphthyridine-6-carbonitrile: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
506429-48-7 |
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Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
3-(butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H16N4/c1-2-3-8-19-17-14(10-18)16-13(11-20-17)9-12-6-4-5-7-15(12)21-16/h4-7,9,11H,2-3,8H2,1H3,(H,19,20) |
InChI Key |
NLYNCUIXJGINSK-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
Canonical SMILES |
CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
Origin of Product |
United States |
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